molecular formula C21H25ClFN3O4S B12486463 N-(5-chloro-2-methoxyphenyl)-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}methanesulfonamide

N-(5-chloro-2-methoxyphenyl)-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}methanesulfonamide

Cat. No.: B12486463
M. Wt: 470.0 g/mol
InChI Key: GNORETQOWIMFTJ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a methanesulfonamide group, a piperazine ring, and substituted phenyl groups. It is of interest due to its potential pharmacological properties and its role in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}methanesulfonamide typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Piperazine Ring: This step involves the reaction of 2-fluorophenylamine with a suitable piperazine precursor under controlled conditions.

    Substitution Reactions:

    Methanesulfonamide Formation: The final step involves the reaction of the intermediate compound with methanesulfonyl chloride to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the phenyl or piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique chemical structure and pharmacological properties.

    Biological Research: The compound is used in studies related to receptor binding and enzyme inhibition.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloro-2-methoxyphenyl)-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}methanesulfonamide is unique due to its specific combination of functional groups and its potential pharmacological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in medicinal chemistry and other scientific research fields.

Properties

Molecular Formula

C21H25ClFN3O4S

Molecular Weight

470.0 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-N-[1-[4-(2-fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl]methanesulfonamide

InChI

InChI=1S/C21H25ClFN3O4S/c1-15(26(31(3,28)29)19-14-16(22)8-9-20(19)30-2)21(27)25-12-10-24(11-13-25)18-7-5-4-6-17(18)23/h4-9,14-15H,10-13H2,1-3H3

InChI Key

GNORETQOWIMFTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=CC=CC=C2F)N(C3=C(C=CC(=C3)Cl)OC)S(=O)(=O)C

Origin of Product

United States

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